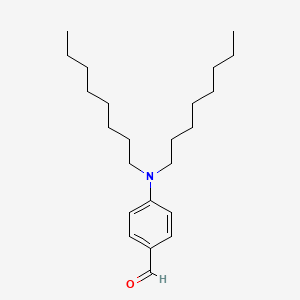

4-(Dioctylamino)benzaldehyde

Description

The dioctylamino group introduces significant hydrophobicity and steric bulk, distinguishing it from smaller alkyl or aryl substituents. This compound is likely utilized in organic synthesis, materials science (e.g., dye-sensitized systems), or as an intermediate in pharmaceuticals, though specific applications require further literature validation.

Properties

CAS No. |

640773-20-2 |

|---|---|

Molecular Formula |

C23H39NO |

Molecular Weight |

345.6 g/mol |

IUPAC Name |

4-(dioctylamino)benzaldehyde |

InChI |

InChI=1S/C23H39NO/c1-3-5-7-9-11-13-19-24(20-14-12-10-8-6-4-2)23-17-15-22(21-25)16-18-23/h15-18,21H,3-14,19-20H2,1-2H3 |

InChI Key |

JDVYPGYJEXDRAB-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCN(CCCCCCCC)C1=CC=C(C=C1)C=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Dioctylamino)benzaldehyde typically involves the reaction of benzaldehyde with dioctylamine under controlled conditions. One common method is the condensation reaction, where benzaldehyde is reacted with dioctylamine in the presence of a catalyst, such as an acid or base, to form the desired product .

Industrial Production Methods

In industrial settings, the production of 4-(Dioctylamino)benzaldehyde can be scaled up using similar synthetic routes. The reaction conditions are optimized to ensure high yield and purity of the product. The process may involve the use of continuous flow reactors and advanced purification techniques to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions

4-(Dioctylamino)benzaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

Reduction: The aldehyde group can be reduced to form alcohols.

Substitution: The dioctylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Nucleophiles such as amines and thiols can react with the dioctylamino group under mild conditions.

Major Products Formed

Oxidation: Formation of 4-(Dioctylamino)benzoic acid.

Reduction: Formation of 4-(Dioctylamino)benzyl alcohol.

Substitution: Formation of various substituted benzaldehyde derivatives.

Scientific Research Applications

Synthesis of Organic Compounds

4-(Dioctylamino)benzaldehyde serves as a crucial building block in the synthesis of various organic compounds. Its functional groups allow for diverse chemical reactions, including oxidation to form 4-(Dioctylamino)benzoic acid and reduction to yield 4-(Dioctylamino)benzyl alcohol. This versatility makes it valuable in creating complex organic molecules used in pharmaceuticals and materials science.

Biological Imaging

The compound has been investigated for its potential as a fluorescent probe in biological imaging. Its ability to interact with cellular components enhances its utility in visualizing biological processes at the molecular level. This application is particularly relevant in studies involving cellular dynamics and drug delivery systems.

Therapeutic Properties

Research has explored the anticancer and antimicrobial activities of 4-(Dioctylamino)benzaldehyde. Its mechanism of action involves interaction with specific molecular targets, potentially leading to apoptosis in cancer cells or inhibition of microbial growth. Studies have indicated that derivatives of this compound may exhibit significant antiproliferative effects against various cancer cell lines .

Industrial Applications

In industrial settings, 4-(Dioctylamino)benzaldehyde is utilized in the production of dyes, pigments, and specialty chemicals. Its properties facilitate the creation of colorants used in textiles and coatings, enhancing product performance and stability.

Case Studies

-

Antiproliferative Activity Study

A study assessed the antiproliferative effects of various analogs derived from the benzaldehyde scaffold on prostate cancer cell lines. Results indicated that compounds with longer alkyl chains exhibited enhanced potency compared to their shorter-chain counterparts, suggesting a structure-activity relationship that favors increased hydrophobicity for better cellular uptake . -

Fluorescent Probes in Biological Imaging

Research demonstrated the use of 4-(Dioctylamino)benzaldehyde derivatives as fluorescent probes for live-cell imaging. The study highlighted their effectiveness in tracking cellular processes due to their favorable photophysical properties, paving the way for advancements in real-time cellular monitoring techniques.

Mechanism of Action

The mechanism of action of 4-(Dioctylamino)benzaldehyde involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with cellular proteins and enzymes, leading to changes in cellular functions. The dioctylamino group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The table below compares 4-(dioctylamino)benzaldehyde with analogs based on substituent type, molecular weight, and key properties inferred from evidence:

Key Observations:

- Hydrophobicity: The dioctylamino group drastically increases hydrophobicity compared to methyl, ethyl, or aryl substituents, impacting solubility and compatibility with polymer matrices (e.g., PMMA/SiO₂ composites, as seen in DEASB analogs) .

- Steric Effects: Longer alkyl chains (e.g., octyl) may hinder reactivity in condensation reactions (e.g., Schiff base formation) compared to smaller substituents like dimethylamino, which show high yields (~78%) in cyanine synthesis .

- Optical Properties: Analogous compounds like DEASB (4-[4′-(diethylamino)styryl]benzaldehyde) exhibit solvatochromism with Stokes shifts dependent on matrix polarity . The dioctyl variant may show redshifted emission due to enhanced electron-donating capacity.

Biological Activity

4-(Dioctylamino)benzaldehyde is a compound of interest due to its unique chemical structure and potential biological applications. This article reviews the biological activities associated with this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

4-(Dioctylamino)benzaldehyde is characterized by a benzaldehyde group substituted with a dioctylamino moiety. The presence of the long-chain alkyl groups enhances its lipophilicity, which can influence its interaction with biological membranes and cellular targets.

Antimicrobial Activity

Several studies have demonstrated the antimicrobial properties of 4-(dioctylamino)benzaldehyde. The compound exhibits significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, a study utilizing the agar disc-diffusion method showed that the compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 100 µg/mL, indicating its potential as an antibacterial agent .

| Bacterial Strain | Inhibition Zone (mm) | Concentration (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 100 |

| Escherichia coli | 12 | 100 |

| Pseudomonas aeruginosa | 10 | 100 |

Cytotoxicity and Anticancer Activity

The cytotoxic effects of 4-(dioctylamino)benzaldehyde have been evaluated in various cancer cell lines. In vitro studies revealed that the compound induces apoptosis in human breast cancer cells (MCF-7) through the activation of caspase pathways. The IC50 values obtained were approximately 30 µM, suggesting a moderate level of potency against these cells .

The biological activity of 4-(dioctylamino)benzaldehyde is believed to be mediated through several mechanisms:

- Membrane Disruption : Due to its lipophilic nature, it can integrate into cellular membranes, disrupting their integrity.

- Enzyme Inhibition : It has been reported to inhibit aldehyde dehydrogenase (ALDH) activity, which is crucial for cellular detoxification processes. This inhibition can lead to increased levels of reactive aldehydes within cells, contributing to cytotoxicity .

Study on Antimicrobial Effects

In a recent study published in Journal of Pharmaceutical Sciences, researchers synthesized derivatives of benzaldehyde and assessed their antimicrobial activities. Among these, 4-(dioctylamino)benzaldehyde showed superior antibacterial properties compared to other derivatives, highlighting its potential for development into an antimicrobial agent .

Cancer Cell Line Research

Another pivotal study focused on the effects of 4-(dioctylamino)benzaldehyde on various cancer cell lines. The results indicated that treatment with the compound led to significant reductions in cell viability across multiple cancer types, including prostate and breast cancers. The research emphasized the need for further exploration into its mechanism and potential clinical applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.